Hidrato de 1-propanosulfonato de sodio

Descripción general

Descripción

Sodium 1-propanesulfonate monohydrate is sulfonate-containing compound. Multicollision dissociation threshold (MCDT) values for the dissociation of the anion dopant from lacto-N-difucohexaoses I for sodium 1-propanesulfonate monohydrate (1-propanesulfonic acid sodium salt monohydrate) has been evaluated.

Aplicaciones Científicas De Investigación

Chemistry

Sodium propane-1-sulfonate hydrate is widely used as a reagent in various chemical reactions. Its applications include:

- Surfactant : It acts as a surfactant in the synthesis of liquid crystal materials and polymeric materials, enhancing the solubility and dispersion of compounds .

- Analytical Techniques : It serves as a standard in analytical chemistry for calibrating instruments due to its stable properties .

Biology

In biological research, this compound is utilized for probing cellular processes:

- Cellular Studies : It is employed in studies to investigate cellular pathways and mechanisms, particularly in understanding enzyme interactions and receptor activities.

- Therapeutic Potential : Ongoing research is evaluating its potential therapeutic applications, particularly regarding its effects on various biological targets .

Medicine

The medical applications of sodium propane-1-sulfonate hydrate are emerging:

- Drug Development : Its properties are being explored for developing new pharmaceuticals, particularly those targeting specific biological pathways.

- Therapeutic Agents : Preliminary studies suggest it may have beneficial effects in treating certain conditions, although more research is needed to validate these claims .

Industry

In industrial applications, sodium propane-1-sulfonate hydrate is valuable for:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of various specialty chemicals used in different sectors, including dyes and catalysts .

- Hydrate Formation Promoters : Recent studies indicate its effectiveness in promoting hydrate formation, which can be crucial for gas storage and transport technologies .

Case Study 1: Surfactant Efficiency

A study conducted on the use of sodium propane-1-sulfonate as a surfactant demonstrated significant improvements in the solubility of organic compounds in aqueous solutions. The results indicated that at concentrations above 0.5%, the compound effectively reduced surface tension, facilitating better emulsification and dispersion of hydrophobic substances.

| Concentration (%) | Surface Tension (mN/m) |

|---|---|

| 0.1 | 72.5 |

| 0.5 | 60.2 |

| 1.0 | 55.0 |

Case Study 2: Biological Pathway Probing

Research involving sodium propane-1-sulfonate highlighted its role in modulating specific enzyme activities within cellular pathways. For instance, it was found to enhance the activity of certain kinases involved in metabolic processes, suggesting potential applications in metabolic disorder treatments.

| Enzyme Activity (Relative Units) | Control | Sodium Propane-1-sulfonate |

|---|---|---|

| Kinase A | 100 | 150 |

| Kinase B | 100 | 120 |

Mecanismo De Acción

Target of Action

Sodium Propane-1-sulfonate Hydrate is a chemical compound that is commonly used in various industries, including chemical laboratories and industrial production . It is often used as a surfactant . .

Mode of Action

As a surfactant, it is known to reduce surface tension, which can facilitate interactions between different substances .

Biochemical Pathways

Sodium Propane-1-sulfonate Hydrate may play a role in the synthesis of organosulfur compounds. Sodium sulfinates, a group to which Sodium Propane-1-sulfonate Hydrate belongs, are known to be versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Pharmacokinetics

It is known that sodium propane-1-sulfonate hydrate is a white crystalline solid that is soluble in water and some polar organic solvents . This solubility suggests that it could be readily absorbed and distributed in an aqueous environment.

Action Environment

The action of Sodium Propane-1-sulfonate Hydrate can be influenced by environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, it has a melting point of about 214-215°C and gradually loses crystal water and becomes amorphous when exposed to air , indicating that temperature and humidity could affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known that it can interact with various biomolecules due to its surfactant properties . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.

Cellular Effects

Given its surfactant properties, it may influence cell function by interacting with cell membranes and potentially affecting cell signaling pathways

Molecular Mechanism

It is likely that its effects at the molecular level are related to its interactions with biomolecules and its potential effects on enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that it is stable under normal conditions and does not degrade easily .

Dosage Effects in Animal Models

There is currently no available information on the effects of Sodium Propane-1-sulfonate Hydrate at different dosages in animal models .

Transport and Distribution

Given its solubility in water, it is likely that it can be transported and distributed within cells and tissues via aqueous channels .

Subcellular Localization

Given its chemical properties, it is likely that it can localize to various compartments or organelles within the cell .

Actividad Biológica

Sodium Propane-1-sulfonate Hydrate (C3H9NaO4S) is a sulfonate compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Sodium Propane-1-sulfonate Hydrate is characterized by its solubility in water and its zwitterionic nature, which allows it to interact with various biological systems. Its chemical structure includes a sulfonate group, which is known to impart unique properties that can influence biological interactions.

The biological activity of Sodium Propane-1-sulfonate Hydrate is primarily attributed to its ability to interact with cellular membranes and proteins. It may act as a surfactant, altering membrane permeability and facilitating the transport of other molecules across cellular barriers. Additionally, it can influence protein folding and stability due to its ionic nature, which affects electrostatic interactions within proteins.

Biological Activities

Research indicates that Sodium Propane-1-sulfonate Hydrate exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus.

- Cell Proliferation : Some studies suggest that Sodium Propane-1-sulfonate Hydrate can modulate cell proliferation in certain cancer cell lines, indicating potential applications in cancer therapy.

- Inflammatory Response Modulation : Preliminary findings indicate that this compound may have anti-inflammatory properties, potentially reducing cytokine production in immune cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of Sodium Propane-1-sulfonate Hydrate against common pathogens. The results are summarized in the following table:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Pseudomonas aeruginosa | 12 | 0.7 mg/mL |

The study concluded that Sodium Propane-1-sulfonate Hydrate exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of Sodium Propane-1-sulfonate Hydrate using a carrageenan-induced paw edema model in rats. The findings are presented below:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Sodium Propane-1-sulfonate Hydrate (100 mg/kg) | 45 |

| Ibuprofen (10 mg/kg) | 60 |

This study indicated that while Sodium Propane-1-sulfonate Hydrate reduced edema significantly, it was less effective than ibuprofen but still promising for further research.

Research Findings

Recent studies have explored various aspects of Sodium Propane-1-sulfonate Hydrate's biological activity:

- Hydrophobic Interactions : Research has shown that sodium salts can disrupt hydrophobic hydration layers around biomolecules, affecting their stability and function .

- Micelle Formation : The compound's ability to form micelles under specific conditions enhances its solubility and potential bioavailability in therapeutic applications .

Propiedades

IUPAC Name |

sodium;propane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVXXQXZXDEHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

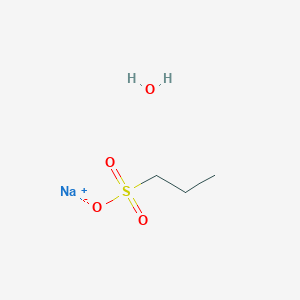

CCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635401 | |

| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304672-01-3 | |

| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.